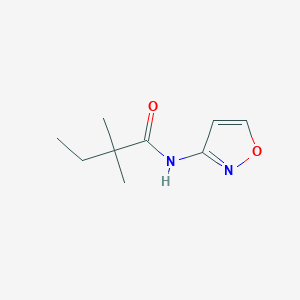
1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid, also known as A-366, is a chemical compound that has recently gained attention in the scientific community. A-366 is a synthetic compound that was first synthesized in 2013 by researchers at the University of California, San Francisco. Since then, A-366 has been the subject of numerous studies and research projects due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid is not yet fully understood. However, studies have shown that it inhibits the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting the activity of BRD4, 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid may be able to prevent the growth of cancer cells and other disease-causing cells.
Biochemical and Physiological Effects
1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Further studies are needed to fully understand the range of effects that 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid may have on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid in lab experiments is that it is a synthetic compound that can be easily obtained and purified. Additionally, its mechanism of action is well-understood, which makes it a useful tool for studying the regulation of gene expression. However, one limitation of using 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid is that its effects on the body are not yet fully understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid. One area of research that shows promise is in the development of cancer treatments. 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Additionally, further studies are needed to fully understand the range of biochemical and physiological effects that 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid may have on the body. Finally, research is needed to determine the optimal dosage and administration of 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid for various applications.
Synthesemethoden
The synthesis of 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid involves several steps, including the reaction of indole with piperidinecarboxylic acid and the subsequent acetylation of the resulting compound. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research that has shown promise is in the field of cancer treatment. 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its potential as a cancer treatment.
Eigenschaften
IUPAC Name |
1-(2-indol-1-ylacetyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(17-8-6-13(7-9-17)16(20)21)11-18-10-5-12-3-1-2-4-14(12)18/h1-5,10,13H,6-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMPVFVXXSEPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-1-ylacetyl)piperidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6075925.png)
![3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-nitro-4-phenyl-2(1H)-quinolinone](/img/structure/B6075926.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide](/img/structure/B6075938.png)
![N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6075945.png)
![5-(3,4-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6075957.png)
![5-fluoro-3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6075965.png)

![4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B6075976.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B6075981.png)
![4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol](/img/structure/B6075987.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B6075995.png)


![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B6076017.png)